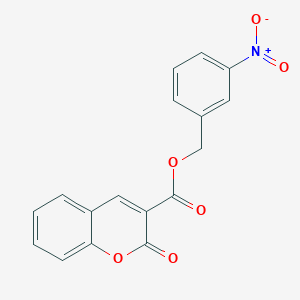![molecular formula C15H12ClFN2O2 B5878306 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial tissues in the body. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs. CFTR inhibitor-172 has emerged as a valuable tool for studying the function and regulation of CFTR in both normal and diseased states.
Mechanism of Action
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 binds to a specific site on the this compound protein and blocks its chloride ion channel activity. The binding site is located on the intracellular side of the this compound protein, near the ATP-binding site. This compound inhibitor-172 does not affect other ion channels or transporters in the cell, making it a highly specific inhibitor of this compound.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis. It also reduces the formation of cysts in the kidneys of mice with polycystic kidney disease. This compound inhibitor-172 has been found to have no significant effects on other physiological parameters, such as blood pressure or heart rate.
Advantages and Limitations for Lab Experiments
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 is a highly specific inhibitor of this compound, making it a valuable tool for studying the function and regulation of this compound in various tissues and disease models. It has a well-defined mechanism of action and can be used at low concentrations without affecting other ion channels or transporters in the cell. However, this compound inhibitor-172 has limited solubility in aqueous solutions and can be toxic at high concentrations. It also has a short half-life in vivo, requiring frequent dosing in animal studies.
Future Directions
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has opened up new avenues for investigating the role of this compound in various diseases and developing new therapies for cystic fibrosis and other this compound-related disorders. Future research directions could include:
1. Developing more potent and selective this compound inhibitors with improved pharmacokinetic properties for in vivo studies.
2. Investigating the role of this compound in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
3. Studying the regulation of this compound by other proteins and signaling pathways.
4. Developing new therapies for cystic fibrosis and other this compound-related disorders based on this compound inhibition or modulation.
Synthesis Methods
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in high purity and yield after purification by column chromatography and recrystallization.
Scientific Research Applications
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been widely used in scientific research to investigate the function and regulation of this compound in various tissues and disease models. It has been shown to inhibit this compound-mediated chloride transport in epithelial cells, leading to a decrease in mucus viscosity and improved lung function in animal models of cystic fibrosis. This compound inhibitor-172 has also been used to study the role of this compound in other diseases, such as polycystic kidney disease and secretory diarrhea.
properties
IUPAC Name |
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOULUXWDQEIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)





![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)